molecular formula C11H8N2 B013026 2-(Quinolin-6-YL)acetonitrile CAS No. 103983-94-4

2-(Quinolin-6-YL)acetonitrile

Cat. No.: B013026
CAS No.: 103983-94-4
M. Wt: 168.19 g/mol
InChI Key: SGSMUSDVKCMDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinolin-6-YL)acetonitrile is an organic compound that features a quinoline ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-6-YL)acetonitrile typically involves the reaction of quinoline derivatives with acetonitrile under specific conditions. One common method includes the use of zinc(II) fluoride and tris-(dibenzylideneacetone)dipalladium(0) as catalysts in N,N-dimethylformamide at elevated temperatures . Another approach involves the use of rare-earth metal catalysts in water under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-6-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, such as quinoline-2-carboxylic acids, quinoline amines, and substituted quinolines .

Scientific Research Applications

2-(Quinolin-6-YL)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-6-YL)acetonitrile is unique due to its combination of the quinoline ring and the acetonitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-quinolin-6-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h1-4,7-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSMUSDVKCMDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621293
Record name (Quinolin-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103983-94-4
Record name (Quinolin-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-methyl-quinoline (3.00 g, 20.6 mmol), N-bromosuccinimide (3.96 g, 22.0 mmol), and benzoyl peroxide (0.51 g, 2.10 mmol) in carbon tetrachloride (100 mL) is stirred at reflux for 2 h. The reaction is cooled to room temperature then washed with saturated aqueous sodium bisulfite (50 mL). The organic phase is passed through 30 g SiO2 (2×) eluting with dichloromethane then diethyl ether. N,N-Dimethylformamide (83 mL) is added to the combined organic fractions and solvent removed under reduced pressure leaving only the reaction mixture in N,N-dimethylformamide. To the reaction mixture in N,N-dimethylformamide is added sodium cyanide (1.22 g, 24.9 mmol) and potassium bicarbonate (2.51 g, 24.9 mmol). The reaction mixture is allowed to stir at 50° C. for 2 h. The cooled reaction mixture is poured into pH 7 buffer (75 mL) and extracted with ethyl acetate (2×100 mL). The organic layers are combined, washed with saturated aqueous sodium chloride (100 mL), dried over solid sodium chloride, and concentrated under reduced pressure to afford an oil that is purified by normal phase flash chromatography (120 g Biotage KP-Sil 40L: 10% ethyl acetate in hexanes for 5 min, 20% ethyl acetate in hexanes for 20 min, 40% ethyl acetate in hexanes for 20 min, 60% ethyl acetate in hexanes for 20 min, then 60-100% ethyl acetate in hexanes ramp over 20 min) to provids 645 mg (18%) of the title compound. MS ES+ m/e 169 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
2.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods II

Procedure details

To a solution of crude 6-bromomethylquinoline (1.8 g) in 95% ethanol (30 mL) was added NaCN (2.0 g, 40.8 mmol) at room temperature. The mixture was heated at 50° C. for 3 hours and then concentrated under vacuum. Water (50 mL) and ethyl acetate (50 mL) were added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organics were washed with brine, dried over Na2SO4 and concentrated under vacuum. The combined crude product was purified by column (Petroleum Ether/EtOAc 5:1) to give 2-(quinolin-6-yl)acetonitrile (0.25 g, 8% over two steps). 1H NMR (300 MHz, CDCl3) δ 8.95 (dd, J=1.5, 4.2 Hz, 1H), 8.12-8.19 (m, 2H), 7.85 (s, 1H), 7.62 (dd, J=2.1, 8.7 Hz, 1H), 7.46 (q, J=4.2 Hz, 1H), 3.96 (s, 2H). MS (ESI) m/e (M+H)+ 169.0.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (6.7 g, 12 mmol), tris(dibenzylideneacetone)dipalladium(0) (10 g, 12 mmol), 6-bromoquinoline (120 g, 577 mmol) in N,N-dimethylformamide (360 mL) in a 3-neck round bottom flask with stirring under positive nitrogen pressure was added (trimethylsilyl)acetonitrile (98.7 mL, 721 mmol), followed by zinc difluoride (42 g, 400 mmol). The flask was sealed under an atmosphere of nitrogen. The reaction mixture was stirred at 105° C. for 20 h. After cooling the solution to RT, the reaction mixture was quenched with an aqueous ammonia solution and extracted with ethyl acetate (3×500 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified under flash chromatography eluting with ethyl acetate in hexanes (0-65%) to afford the desired product. (70 g, 72.1%) LCMS: (M+H)=168.9.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
98.7 mL
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (6.7 g, 0.012 mol), tris(dibenzylideneacetone)dipalladium(0) (10.0 g, 0.012 mol), 6-bromoquinoline (120.0 g, 0.577 mol) in DMF (360 mL) in a 3-neck round bottom flask with stirring under an atmosphere of nitrogen was added (trimethylsilyl)acetonitrile (98.7 mL, 0.721 mol), followed by zinc difluoride (42 g, 0.40 mol). The flask was sealed under an atmosphere of nitrogen. The reaction was stirred at 105° C. for 20 h. After cooling the solution to RT, the reaction mixture was quenched with aqueous ammonia solution and extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was chromatographed on a silica gel column (ethyl acetate in hexanes: 0-65%) to afford the desired product quinolin-6-ylacetonitrile (70 g, 72.1%). Analytical LCMS: (M+H)+=168.9.
Quantity
98.7 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
catalyst
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Three
Quantity
6.7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Quinolin-6-YL)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(Quinolin-6-YL)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(Quinolin-6-YL)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(Quinolin-6-YL)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(Quinolin-6-YL)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(Quinolin-6-YL)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.